molecular formula C9H7FO3 B1456918 Methyl 2-fluoro-3-formylbenzoate CAS No. 1262419-96-4

Methyl 2-fluoro-3-formylbenzoate

Cat. No. B1456918
M. Wt: 182.15 g/mol
InChI Key: NIMOWSMVLXMDSE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Methyl 2-fluoro-3-formylbenzoate is 1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Methyl 2-fluoro-3-formylbenzoate has a molecular weight of 182.15 . It is a solid at room temperature . The predicted density is 1.271±0.06 g/cm3 , and the predicted boiling point is 286.4±30.0 °C .

Scientific Research Applications

Metal Complexes in Cancer Research

Metal complexes such as triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized through reactions involving similar chemical structures, show potent and selective cytotoxicity against cancer cells. These compounds exhibit enhanced cytotoxic efficacy compared to traditional treatments like cisplatin and have shown potential as potent anticancer agents due to their ability to induce apoptotic cell death through the generation of reactive oxygen species (Basu Baul et al., 2017).

Radiotracers for Cancer Imaging

Fluorinated compounds, including those synthesized from structures similar to Methyl 2-fluoro-3-formylbenzoate, are being explored as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers. The development of carbon-11 labeled fluorinated compounds offers a promising avenue for the non-invasive imaging of cancerous tissues, thereby aiding in the diagnosis and treatment monitoring of cancer (Wang et al., 2006).

Catalysis Using Carbon Dioxide

Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been developed for catalysis applications, utilizing carbon dioxide as a C1 building block. These complexes demonstrate high activity and selectivity in the formylation and methylation of amines, showcasing the potential of fluoro-functionalized compounds in green chemistry and sustainable industrial processes (Yang et al., 2015).

Fluorescent Sensors for Metal Ions

Research has also been conducted on the development of fluorescent sensors for metal ion detection, utilizing compounds synthesized from similar structures. These sensors exhibit high selectivity and sensitivity towards specific metal ions, demonstrating potential applications in environmental monitoring, biomedical research, and the development of diagnostic tools (Ye et al., 2014).

properties

IUPAC Name

methyl 2-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMOWSMVLXMDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-3-formylbenzoate

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-(bromomethyl)-2-fluorobenzoate (11.5 g, 46.4 mmol) from Step B above and solid sodium bicarbonate (33.0 g, 398.7 mmol) in DMSO (150 mL) was refluxed until the reaction was complete by TLC (2-3 h). The mixture was cooled in an ice bath immediately and then partitioned between brine and ethyl acetate. The combined organics were concentrated and purified by column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to afford methyl 2-fluoro-3-formylbenzoate as a white solid (5.44 g, 64%): 1H NMR (300 MHz, CDCl3) δ 10.43 (s, 1H), 8.21 (t, J=7.8 Hz, 1H), 8.07 (t, J=6.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 3.93 (s, 3H).
Quantity
11.5 g
Type
reactant
Reaction Step One
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33 g
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reactant
Reaction Step One
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Quantity
150 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethylsulfoxide was degassed with argon for 1 h. Methyl 3-(bromomethyl)-2-fluorobenzoate (3.6 g, 14.5 mmol) from Step B above and solid sodium bicarbonate (10.5 g, 124.6 mmol) were added to the DMSO and the mixture was heated at 115° C. for 2 h. The reaction mixture was then diluted with ethyl acetate, washed with brine, dried (Na2SO4), filtered, concentrated under reduced pressure and purified by column chromatography (silica gel, 0% to 2% ethyl acetate in hexanes) to give methyl 2-fluoro-3-formylbenzoate (1.8 g, 67%): 1H NMR (500 MHz, CDCl3) δ 10.43 (s, 1H), 8.22-8.19 (m, 1H), 8.09-8.06 (m, 1H), 7.37-7.34 (m, 1H), 3.98 (s, 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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